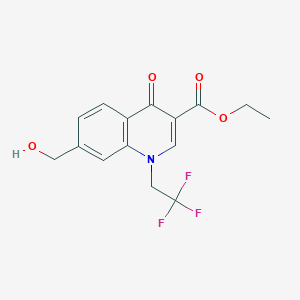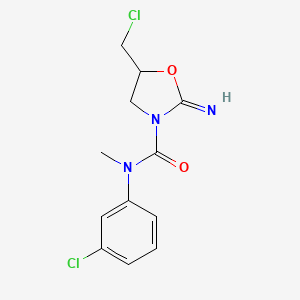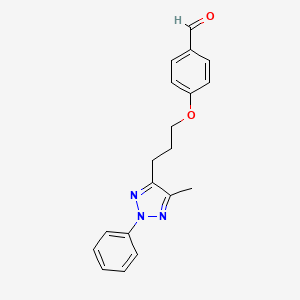
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This specific compound features a triazole ring substituted with a methyl and phenyl group, connected via a propoxy linker to a benzaldehyde moiety. Triazole derivatives are known for their versatile biological activities and are commonly used in medicinal chemistry .
Preparation Methods
The synthesis of 4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.
Substitution Reactions: The triazole ring is then functionalized with a methyl and phenyl group.
Linker Attachment: The propoxy linker is attached to the triazole ring through an etherification reaction.
Aldehyde Introduction: Finally, the benzaldehyde moiety is introduced via a formylation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to drive the reactions to completion .
Scientific Research Applications
4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. For example, it can inhibit enzymes like xanthine oxidase by binding to their active sites, thereby preventing substrate conversion . The benzaldehyde moiety can also interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 4-(3-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)propoxy)benzaldehyde include other triazole derivatives such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Nefazodone: Another antidepressant with a triazole ring.
What sets this compound apart is its unique combination of a triazole ring with a propoxy linker and benzaldehyde moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
645391-71-5 |
|---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[3-(5-methyl-2-phenyltriazol-4-yl)propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19N3O2/c1-15-19(21-22(20-15)17-6-3-2-4-7-17)8-5-13-24-18-11-9-16(14-23)10-12-18/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
InChI Key |
KYMAKAFLOPDOTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1CCCOC2=CC=C(C=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-(2-Methylpropylidene)amino]-2-phenylquinolin-4(1H)-one](/img/structure/B12882036.png)
methyl butanoate](/img/structure/B12882046.png)
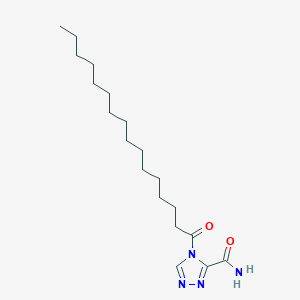

![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
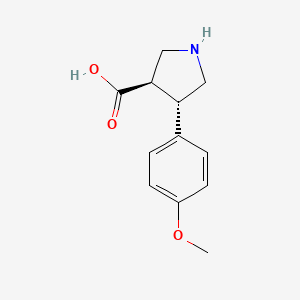
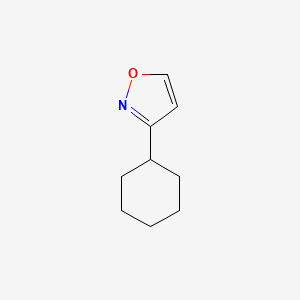
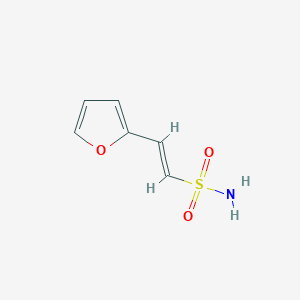
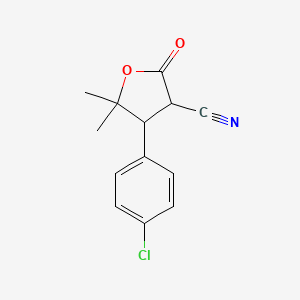
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)

